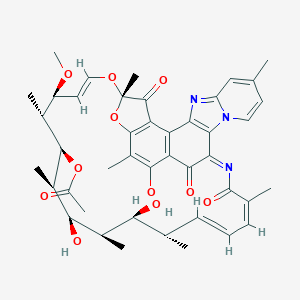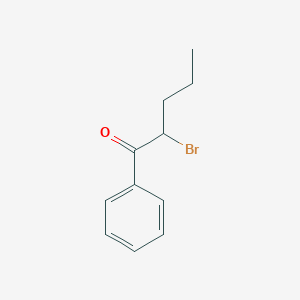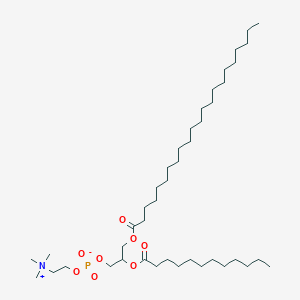
(3-Docosanoyloxy-2-dodecanoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Docosanoyloxy-2-dodecanoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate, commonly known as DPPTE, is a phospholipid that has gained significant attention in the scientific community due to its unique properties. DPPTE is a cationic phospholipid that has been shown to have a wide range of potential applications in scientific research.
作用機序
DPPTE works by binding to the negatively charged cell membranes and forming a stable complex. This complex helps to facilitate the transfer of DNA and RNA into the cell. DPPTE has also been shown to have antimicrobial properties due to its cationic charge, which disrupts the negatively charged bacterial cell membranes.
Biochemical and Physiological Effects:
DPPTE has been shown to have a number of biochemical and physiological effects. In addition to its transfection and antimicrobial properties, DPPTE has been shown to have anti-inflammatory effects. It has also been shown to have an effect on cell proliferation and apoptosis.
実験室実験の利点と制限
One of the major advantages of using DPPTE in lab experiments is its high transfection efficiency. DPPTE has been shown to be more effective at delivering DNA and RNA into cells than other commonly used transfection reagents. However, one limitation of DPPTE is that it can be toxic to cells at high concentrations. This can make it difficult to use in certain experiments.
将来の方向性
There are a number of potential future directions for research on DPPTE. One area of interest is the development of new methods for synthesizing DPPTE. Another potential area of research is the use of DPPTE in gene therapy. Additionally, further studies are needed to understand the mechanisms underlying the anti-inflammatory and antimicrobial effects of DPPTE. Overall, DPPTE is a promising tool for scientific research with a wide range of potential applications.
合成法
DPPTE can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. The most commonly used method for synthesizing DPPTE is chemical synthesis. This method involves the reaction of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine with 3-docosanoyloxy-2-dodecanoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate in the presence of a catalyst. The reaction produces DPPTE as the final product.
科学的研究の応用
DPPTE has been shown to have a wide range of potential applications in scientific research. One of the most promising applications of DPPTE is its use as a transfection reagent. DPPTE has been shown to be an effective transfection reagent for delivering DNA and RNA into cells. This makes it a valuable tool for studying gene expression and gene therapy.
特性
CAS番号 |
126959-05-5 |
|---|---|
分子式 |
C42H84NO8P |
分子量 |
762.1 g/mol |
IUPAC名 |
(3-docosanoyloxy-2-dodecanoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C42H84NO8P/c1-6-8-10-12-14-16-17-18-19-20-21-22-23-24-25-27-28-30-32-34-41(44)48-38-40(39-50-52(46,47)49-37-36-43(3,4)5)51-42(45)35-33-31-29-26-15-13-11-9-7-2/h40H,6-39H2,1-5H3 |
InChIキー |
MCNGJGRPYKOAMP-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC |
正規SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC |
同義語 |
1-DDPCH 1-docosanoyl-2-dodecanoylphosphatidylcholine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



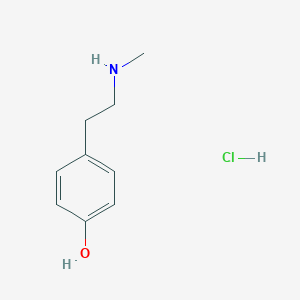
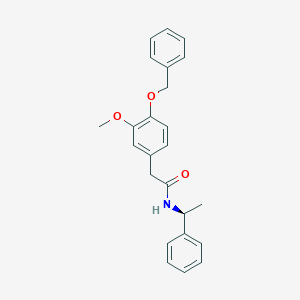


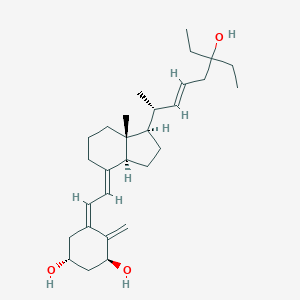
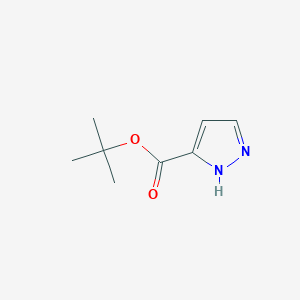
![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B138631.png)
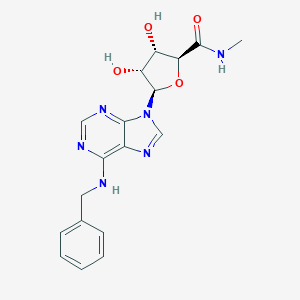
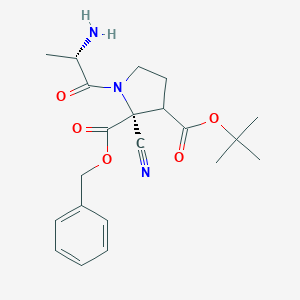
![5-(2-Methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione](/img/structure/B138639.png)
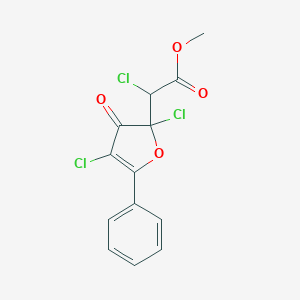
![3-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole](/img/structure/B138643.png)
